molecular formula C19H20N2O2 B4756590 1-(2,5-dimethylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide

1-(2,5-dimethylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide

Cat. No.: B4756590
M. Wt: 308.4 g/mol
InChI Key: CIVAWJQKQKAOJZ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide is an organic compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-(2,5-dimethylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the Carboxamide Group: This can be done through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring or the carboxamide group.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts. The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(2,5-Dimethylphenyl)piperazine: This compound has a similar phenyl group but a different core structure.

    1-(2,5-Dimethylphenyl)ethanol: This compound has a similar phenyl group but lacks the pyrrolidine ring and carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-9-14(2)17(10-13)21-12-15(11-18(21)22)19(23)20-16-6-4-3-5-7-16/h3-10,15H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVAWJQKQKAOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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